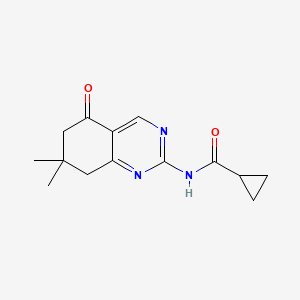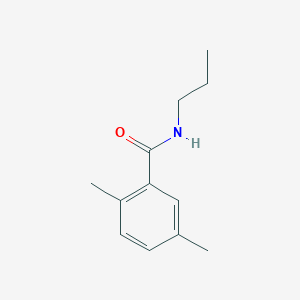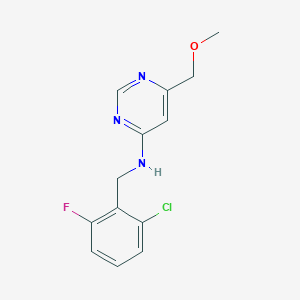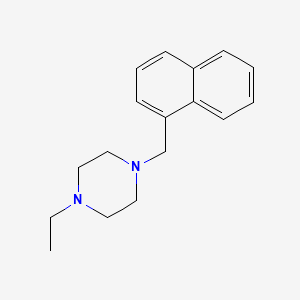
ethyl 2-cyano-3-(3,5-dichloro-2-hydroxyphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-3-(3,5-dichloro-2-hydroxyphenyl)acrylate, also known as ethyl cyano(hydroxyphenyl)acrylate or ethyl cyano(hydroxy)phenylacrylate, is a chemical compound that belongs to the family of acrylate esters. It is a yellowish crystalline powder that is soluble in organic solvents and is commonly used in scientific research for its various applications.
Mecanismo De Acción
The mechanism of action of ethyl 2-cyano-3-(3,5-dichloro-2-hydroxyphenyl)acrylate cyano(hydroxyphenyl)acrylate is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins in the body, leading to the desired biochemical and physiological effects.
Biochemical and Physiological Effects
Ethyl cyano(hydroxyphenyl)acrylate has been shown to exhibit various biochemical and physiological effects. It has been reported to possess antimicrobial, anticancer, and anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes and proteins in the body, leading to the desired effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 2-cyano-3-(3,5-dichloro-2-hydroxyphenyl)acrylate cyano(hydroxyphenyl)acrylate in lab experiments is its versatility. It can be easily synthesized and modified to produce a wide range of bioactive compounds. However, one of the main limitations is its toxicity. Ethyl cyano(hydroxyphenyl)acrylate has been shown to be toxic to certain cell types and may require careful handling and disposal.
Direcciones Futuras
There are numerous future directions for the use of ethyl 2-cyano-3-(3,5-dichloro-2-hydroxyphenyl)acrylate cyano(hydroxyphenyl)acrylate in scientific research. One potential direction is the development of new antimicrobial agents based on its structure. Another potential direction is the use of ethyl 2-cyano-3-(3,5-dichloro-2-hydroxyphenyl)acrylate cyano(hydroxyphenyl)acrylate as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of ethyl 2-cyano-3-(3,5-dichloro-2-hydroxyphenyl)acrylate cyano(hydroxyphenyl)acrylate and its potential applications in medicine and other fields.
Métodos De Síntesis
Ethyl cyano(hydroxyphenyl)acrylate can be synthesized through the Knoevenagel condensation reaction between ethyl 2-cyano-3-(3,5-dichloro-2-hydroxyphenyl)acrylate cyanoacetate and 3,5-dichloro-2-hydroxybenzaldehyde in the presence of a base catalyst. The reaction yields the desired product in good to excellent yields.
Aplicaciones Científicas De Investigación
Ethyl cyano(hydroxyphenyl)acrylate has found numerous applications in scientific research. It is commonly used as a starting material for the synthesis of various bioactive compounds such as antimicrobial agents, anticancer agents, and anti-inflammatory agents. It has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
ethyl (E)-2-cyano-3-(3,5-dichloro-2-hydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)8(6-15)3-7-4-9(13)5-10(14)11(7)16/h3-5,16H,2H2,1H3/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJXHPDZELOUCO-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C(=CC(=C1)Cl)Cl)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(C(=CC(=C1)Cl)Cl)O)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (E)-2-cyano-3-(3,5-dichloro-2-hydroxyphenyl)prop-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(3,5-dichloro-4-methylbenzoyl)-L-prolyl]piperidine](/img/structure/B5628308.png)
![5-isobutyl-1'-[(1-propyl-1H-imidazol-2-yl)methyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5628316.png)


![N,N-dimethyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}aniline](/img/structure/B5628334.png)
![(3R*,4R*)-3-cyclobutyl-1-[(2,6-difluorophenyl)acetyl]-4-methyl-3-pyrrolidinol](/img/structure/B5628337.png)
![(3R*,4S*)-1-[(benzyloxy)acetyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5628341.png)
![5-[2-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]-4(3H)-pyrimidinone](/img/structure/B5628346.png)


![methyl 4-[(3-{methyl[2-(2-pyridinyl)ethyl]amino}-1-piperidinyl)methyl]benzoate](/img/structure/B5628371.png)
![2-(3-methoxypropyl)-8-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5628375.png)
![1-{4-hydroxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-quinolinyl}ethanone](/img/structure/B5628388.png)
![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5628396.png)